molecular formula C24H20N4O5S B11510762 Ethyl 2-(1-benzyl-3-nitro-1H-pyrazole-5-amido)-4-phenylthiophene-3-carboxylate

Ethyl 2-(1-benzyl-3-nitro-1H-pyrazole-5-amido)-4-phenylthiophene-3-carboxylate

Cat. No.: B11510762
M. Wt: 476.5 g/mol
InChI Key: ANLWJGWSVFQEHZ-UHFFFAOYSA-N
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Description

Ethyl 2-(1-benzyl-3-nitro-1H-pyrazole-5-amido)-4-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring, a thiophene ring, and various functional groups, including nitro, amido, and ester groups. Its unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-benzyl-3-nitro-1H-pyrazole-5-amido)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Benzylation: The nitrated pyrazole is benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Amidation: The benzylated nitropyrazole is reacted with an appropriate amine to form the amido group.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Esterification: Finally, the carboxylic acid group on the thiophene ring is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-benzyl-3-nitro-1H-pyrazole-5-amido)-4-phenylthiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Alkyl halides or aryl halides with bases such as sodium hydride or potassium carbonate.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: Ethyl 2-(1-benzyl-3-amino-1H-pyrazole-5-amido)-4-phenylthiophene-3-carboxylate.

    Substitution: Various substituted derivatives depending on the alkyl or aryl halide used.

    Hydrolysis: Ethyl 2-(1-benzyl-3-nitro-1H-pyrazole-5-amido)-4-phenylthiophene-3-carboxylic acid.

Scientific Research Applications

Ethyl 2-(1-benzyl-3-nitro-1H-pyrazole-5-amido)-4-phenylthiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure, which may interact with various biological targets.

    Materials Science: The compound’s heterocyclic rings and functional groups make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or tool in biological studies to understand the interactions of similar compounds with biological systems.

    Industrial Applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(1-benzyl-3-nitro-1H-pyrazole-5-amido)-4-phenylthiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro group could be involved in redox reactions, while the amido and ester groups might participate in hydrogen bonding or other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(1-benzyl-3-nitro-1H-pyrazole-5-amido)-4-methylthiophene-3-carboxylate: Similar structure but with a methyl group instead of a phenyl group on the thiophene ring.

    Ethyl 2-(1-benzyl-3-nitro-1H-pyrazole-5-amido)-4-phenylfuran-3-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

Ethyl 2-(1-benzyl-3-nitro-1H-pyrazole-5-amido)-4-phenylthiophene-3-carboxylate is unique due to the combination of its functional groups and heterocyclic rings, which provide a distinct set of chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H20N4O5S

Molecular Weight

476.5 g/mol

IUPAC Name

ethyl 2-[(2-benzyl-5-nitropyrazole-3-carbonyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C24H20N4O5S/c1-2-33-24(30)21-18(17-11-7-4-8-12-17)15-34-23(21)25-22(29)19-13-20(28(31)32)26-27(19)14-16-9-5-3-6-10-16/h3-13,15H,2,14H2,1H3,(H,25,29)

InChI Key

ANLWJGWSVFQEHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=NN3CC4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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